4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine

Catalog No.
S16158963
CAS No.
M.F
C10H15ClN4
M. Wt
226.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-ami...

Product Name

4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine

IUPAC Name

4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

InChI

InChI=1S/C10H15ClN4/c1-7-2-4-15(5-3-7)9-6-8(11)13-10(12)14-9/h6-7H,2-5H2,1H3,(H2,12,13,14)

InChI Key

FYSVJFVAIZGAMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC(=N2)N)Cl

4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5C_9H_{14}ClN_5 and a CAS number of 322691-38-3. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 4-methylpiperidinyl group at the 6-position. It is categorized as an amine, which indicates the presence of an amino group in its structure, contributing to its reactivity and biological activity. The compound is typically encountered as a solid and is known to be an irritant, necessitating careful handling and storage away from moisture and light.

Involving 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine primarily revolve around its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chlorine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives. Additionally, this compound may undergo oxidation or reduction reactions depending on the reaction conditions and reagents used.

Research indicates that 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on various biological pathways, including those involved in cancer treatment and neurological disorders. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognition.

The synthesis of 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine can be achieved through several methods. One common approach involves:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, a pyrimidine ring can be synthesized through cyclization reactions.
  • Chlorination: The introduction of the chlorine atom at the 4-position can be accomplished via electrophilic aromatic substitution.
  • Amine Substitution: The final step involves introducing the 4-methylpiperidine moiety through nucleophilic substitution, where the piperidine derivative acts as a nucleophile.

These steps can vary based on specific reagents and conditions employed during synthesis.

4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine has applications in medicinal chemistry and pharmaceutical research. Its potential as a drug candidate for treating various conditions such as cancer and neurological disorders highlights its importance in drug discovery programs. Additionally, it may serve as an intermediate in synthesizing more complex compounds used in biological research.

Interaction studies have shown that 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine interacts with several biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission. These interactions are crucial for understanding its pharmacodynamics and potential side effects.

Several compounds share structural similarities with 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine263276-45-5Contains pyrrolidine instead of piperidine
4-Chloro-6-(4-methylpiperidin-1-yl)pyrimidine1219967-85-7Lacks amino group; serves different biological roles
2-Amino-5-chloro-pyrimidinyl derivativesVariesVarious substitutions on pyrimidine affecting activity

Uniqueness

The uniqueness of 4-chloro-6-(4-methylpiperidin-1-yl)pyrimidin-2-amine lies in its specific combination of functional groups that confer unique biological activities not seen in similar compounds. The piperidine ring's methyl substitution enhances its lipophilicity, potentially improving bioavailability compared to other derivatives lacking this modification.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

226.0985242 g/mol

Monoisotopic Mass

226.0985242 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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